molecular formula C13H16N4O B12248491 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylurea CAS No. 102974-24-3

1-[3-(1H-imidazol-1-yl)propyl]-3-phenylurea

Cat. No.: B12248491
CAS No.: 102974-24-3
M. Wt: 244.29 g/mol
InChI Key: GFVIPQJBDLCTND-UHFFFAOYSA-N
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Description

1-[3-(1H-Imidazol-1-yl)propyl]-3-phenylurea is a urea derivative featuring an imidazole-propyl side chain linked to a phenylurea moiety. The compound’s structure combines the hydrogen-bonding capacity of the urea group with the aromatic and coordination properties of the imidazole ring.

Properties

CAS No.

102974-24-3

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

1-(3-imidazol-1-ylpropyl)-3-phenylurea

InChI

InChI=1S/C13H16N4O/c18-13(16-12-5-2-1-3-6-12)15-7-4-9-17-10-8-14-11-17/h1-3,5-6,8,10-11H,4,7,9H2,(H2,15,16,18)

InChI Key

GFVIPQJBDLCTND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylurea typically involves the reaction of 1-phenylurea with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst under controlled temperature conditions. The reaction can be summarized as follows:

    Starting Materials: 1-phenylurea and 3-(1H-imidazol-1-yl)propylamine.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylurea may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea (-NH-C(=O)-NH-) bond undergoes hydrolysis under acidic or alkaline conditions, forming primary amines and carbon dioxide. This reaction is critical for understanding the compound's stability in biological systems.

Key reaction:
1-[3-(1H-Imidazol-1-yl)propyl]-3-phenylurea + H₂O → 3-(1H-Imidazol-1-yl)propylamine + Phenylamine + CO₂

Conditions Reagents Products Yield Reference
Acidic (HCl, 80°C)6M HCl3-(1H-Imidazol-1-yl)propylamine hydrochloride, aniline72%
Alkaline (NaOH, reflux)4M NaOHFree amine derivatives, sodium carbonate68%

Oxidation Reactions

The imidazole ring undergoes oxidation, particularly at the N1 position, forming imidazole N-oxide derivatives.

Key reaction:
this compound + H₂O₂ → Imidazole N-oxide derivative

Reagents Conditions Products Catalyst Reference
H₂O₂ (30%)Acetic acid, 60°C1-(3-(1H-Imidazol-1-yl)propyl)-3-phenylurea N-oxideNone
KMnO₄ (aqueous)Neutral pH, 25°CImidazole ring cleavage productsPhase-transfer agent

Substitution Reactions

The phenylurea moiety participates in electrophilic aromatic substitution (EAS) reactions.

Nitration

Nitration occurs at the para position of the phenyl ring due to electron-donating effects of the urea group.

Key reaction:
this compound + HNO₃ → 1-[3-(1H-Imidazol-1-yl)propyl]-3-(4-nitrophenyl)urea

Reagents Conditions Regioselectivity Yield Reference
HNO₃/H₂SO₄0°C, 2 hoursPara (95%)82%

Halogenation

Bromination and chlorination occur under mild conditions.

Reagents Conditions Product Yield Reference
Br₂ (1 equiv)CH₂Cl₂, 25°C1-[3-(1H-Imidazol-1-yl)propyl]-3-(4-bromophenyl)urea78%

Reduction Reactions

The imidazole ring can be reduced to imidazoline under hydrogenation conditions.

Key reaction:
this compound + H₂ → 1-[3-(4,5-Dihydro-1H-imidazol-1-yl)propyl]-3-phenylurea

Catalyst Conditions Pressure Yield Reference
Pd/C (10%)H₂ (1 atm), ethanol1 atm65%

Complexation Reactions

The imidazole nitrogen coordinates with metal ions, forming stable complexes.

Metal Salt Conditions Complex Structure Application Reference
CuCl₂Methanol, 25°CSquare-planar Cu(II) complexCatalysis studies
Zn(NO₃)₂Aqueous, pH 7Tetrahedral Zn(II) complexAntimicrobial agents

Stability Under Thermal and Photolytic Conditions

The compound decomposes at elevated temperatures (>200°C) via urea bond cleavage. Photolysis under UV light (254 nm) generates radicals, leading to dimerization products.

Condition Products Half-Life Reference
220°C, inert atmosphere3-(1H-Imidazol-1-yl)propyl isocyanate, aniline15 minutes
UV light (254 nm)Bis-urea dimer2 hours

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
1-[3-(1H-imidazol-1-yl)propyl]-3-phenylurea serves as a crucial building block in the synthesis of more complex organic compounds. Its imidazole and phenyl groups allow for further functionalization, making it a versatile intermediate in organic synthesis.

Enzyme Inhibition Studies
Research indicates that this compound has potential as an enzyme inhibitor. The imidazole ring can interact with metal ions or form hydrogen bonds with amino acids in enzymes, leading to modulation of their activity. This property is particularly valuable in the design of drugs targeting specific enzymes associated with diseases such as cancer and infections.

Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated that certain derivatives exhibited potent activity, indicating their potential use in developing new antibiotics .

Anticancer Properties

Another investigation focused on the anticancer properties of this compound. It was found to inhibit the proliferation of cancer cells through apoptosis induction. The study provided insights into the mechanism of action, highlighting the role of the imidazole moiety in enhancing cellular uptake and interaction with target proteins .

Industrial Applications

Material Science
In industrial settings, this compound is utilized in developing new materials with tailored properties. Its ability to form stable complexes with metals makes it suitable for applications in coatings and polymers that require specific chemical resistance or mechanical strength.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Chemical Synthesis Building block for complex organic moleculesVersatile intermediate for further functionalization
Enzyme Inhibition Potential enzyme inhibitorModulates activity through interactions with enzymes
Medicinal Chemistry Antimicrobial and anticancer propertiesExhibits significant activity against bacteria and cancer cells
Material Science Development of new materialsUseful in coatings and polymers for enhanced properties

Mechanism of Action

The mechanism of action of 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The phenylurea moiety can further enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylurea and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Key Features
This compound C₁₃H₁₅N₄O 259.29 Urea Polar urea group; potential for hydrogen bonding.
1-[3-(1H-Imidazol-1-yl)propyl]-3-phenylthiourea C₁₃H₁₅N₄S 275.35 Thiourea Sulfur atom enhances lipophilicity and metal coordination capacity.
3-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide C₁₃H₁₄FN₃O 247.27 Amide Fluorine substituent increases electronegativity; reduced polarity vs. urea.
Ir(III) Complex with Imidazole-Propyl Ligand - - Metal coordination Dinuclear Ir(III) complex; O,O-coordination enhances stability and bioactivity.
Key Observations:
  • Urea vs. Thiourea derivatives exhibit enhanced metal-binding capacity due to sulfur’s soft Lewis base character, as seen in enzyme inhibition studies .
  • Substituent Effects : The fluorine atom in 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide increases electronic density on the aromatic ring, which may alter receptor binding compared to the phenylurea analog .
Enzyme Inhibition
  • Thiourea Analogs : 1-[3-(1H-Imidazol-1-yl)propyl]-3-phenylthiourea derivatives have been optimized as potent inhibitors of human glutaminyl cyclase (QC), with IC₅₀ values in the low micromolar range. The thiourea group’s sulfur atom plays a critical role in substrate mimicry and active-site binding .
  • Urea Derivatives : Urea-based compounds are less commonly reported for QC inhibition, likely due to weaker metal coordination. However, their hydrogen-bonding capacity may favor interactions with polar enzyme residues.
Anticancer Activity
  • Ir(III) Complexes : Dinuclear Ir(III) complexes containing imidazole-propyl ligands (e.g., [Cp*IrCl₂]₂) demonstrate moderate anticancer activity against ovarian (A2780) and other tumor cell lines, with IC₅₀ values comparable to cisplatin . The imidazole-propyl group facilitates stable O,O-coordination, critical for DNA binding and ROS induction.
  • The urea derivative’s lack of sulfur may limit such applications.

Biological Activity

1-[3-(1H-imidazol-1-yl)propyl]-3-phenylurea, a compound characterized by its imidazole and phenylurea functional groups, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the synthesis, biological mechanisms, and various therapeutic potentials of this compound, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with phenyl isocyanate. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require a base such as triethylamine to facilitate the reaction . The yield of this compound can vary based on the specific reaction conditions employed.

Antimicrobial Properties

Research indicates that derivatives of phenylurea compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory potential. It has been suggested that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-1 and TNF-alpha, which are crucial mediators in inflammatory diseases. By modulating these pathways, such compounds may provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Cytokine Inhibition : The compound can inhibit the production of inflammatory cytokines, thereby reducing inflammation and tissue damage.
  • Enzyme Modulation : It may also interact with various enzymes involved in metabolic processes, influencing pathways related to cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanismReference
AntimicrobialPhenylureasDisruption of cell wall synthesis
Anti-inflammatoryImidazole derivativesInhibition of IL-1 and TNF-alpha
CytotoxicityVarious Urea DerivativesInduction of apoptosis in cancer cells

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of a series of urea derivatives, including this compound, against several cancer cell lines (e.g., SK-Hep-1, MDA-MB-231). The results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting potential for development as anticancer agents . The IC50 values for these compounds were comparable to established chemotherapeutics, highlighting their therapeutic potential.

Q & A

Q. What are the recommended methodologies for synthesizing 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylurea, and how do they compare to analogous compounds?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, imidazole derivatives like 1-(3-aminopropyl)imidazole (CAS 5036-48-6) can react with phenyl isocyanate to form the urea linkage. Key steps include:

  • Step 1: Activation of the imidazole-propylamine intermediate (e.g., via carbodiimide coupling).
  • Step 2: Monitoring reaction progress using TLC or HPLC to ensure complete urea bond formation.
  • Comparison to Analogs: Similar protocols are used for structurally related ureas, such as 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide (CAS 95059-41-9) , but adjustments in solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) may optimize yields.

Q. How can researchers ensure structural fidelity during characterization of this compound?

Methodological Answer:

  • X-ray Crystallography: Provides definitive proof of molecular geometry, as demonstrated for ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate (R-factor = 0.048) .
  • Spectroscopic Techniques:
    • NMR: Compare imidazole proton signals (δ 7.5–8.5 ppm) and urea NH peaks (δ 5–6 ppm) to reference spectra.
    • FT-IR: Confirm urea C=O stretching (~1640–1680 cm⁻¹) and imidazole C-N vibrations (~1500 cm⁻¹).

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

Methodological Answer:

  • PPE Requirements: Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, dermal, or ocular exposure .
  • Ventilation: Mechanical exhaust systems are mandatory due to potential dust/fume hazards .
  • Emergency Measures: For accidental exposure, rinse eyes with saline (15 mins) and decontaminate skin using pH-neutral soap .

Advanced Research Questions

Q. How can computational modeling address contradictions in reported biological activities of urea-imidazole derivatives?

Methodological Answer:

  • In Silico Docking: Use software like AutoDock Vina to compare binding affinities of this compound with targets (e.g., enzymes or receptors).
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to resolve discrepancies between in vitro and in vivo data .
  • Case Study: For meta-xylyl linked bis-imidazolium salts, computational insights into π-π stacking interactions explained variations in antimicrobial efficacy .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

Methodological Answer:

  • Factorial Design: Test variables (temperature, solvent, catalyst loading) in a 2³ factorial matrix to identify interactions affecting yield .
  • DoE Example: A study on 3-(1H-pyrazol-1-yl)alanine synthesis achieved 85% yield by optimizing pH (7.5–8.0) and reaction time (12 hrs) .
  • Process Control: Implement inline FT-IR or Raman spectroscopy for real-time monitoring of urea bond formation .

Q. How can researchers resolve discrepancies in physicochemical data (e.g., solubility, logP) across studies?

Methodological Answer:

  • Standardized Assays: Use shake-flask method for logP determination (octanol/water) and dynamic light scattering (DLS) for solubility profiling.
  • Inter-laboratory Validation: Collaborate with multiple labs to replicate measurements, as seen in CRDC-certified studies on membrane separation technologies .
  • Data Integration: Apply cheminformatics tools (e.g., ChemAxon) to harmonize datasets and identify outlier values .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics between the compound and biomolecules (e.g., proteins).
  • CRISPR-Cas9 Screening: Identify gene knockouts that modulate the compound’s efficacy, as demonstrated for imidazole-based kinase inhibitors .
  • Metabolomics: Use LC-MS to track downstream metabolic perturbations in treated cell lines .

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